molecular formula C13H18ClNO4S B8407025 N-tert-Butoxycarbonyl-3-chlorosulfonyl-N-ethylaniline

N-tert-Butoxycarbonyl-3-chlorosulfonyl-N-ethylaniline

Cat. No. B8407025
M. Wt: 319.80 g/mol
InChI Key: WPNSGVAUBVAZOE-UHFFFAOYSA-N
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Patent
US06319946B1

Procedure details

3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline (3.0 mmol) was dissolved in freshly distilled THF (25 ml) under a N2 atmosphere. The solution was chilled to −78° C. and butyl lithium (1.8 ml, 2.0 M solution in cyclohexane, 3.6 mmol) was added. After 35 minutes, sulfuryl chloride (0.30 ml, 3.6 mmol) was added over ˜2 minutes. The reaction was stirred for 5 minutes at −78° C. then was allowed to warm to room temperature. After 30 minutes at room temperature the reaction was cooled to −78° C. and quenched with a saturated ammonium chloride solution. The THF was removed by evaporation and the resulting residue was and partitioned between EtOAc and H2O. The aqueous phase was extracted with EtOAc and the combined organic phases were washed with H2O and brine before being dried with Na2SO4. The solvent was removed in vacuo to give 900 mg of crude product. HPLC showed the material to be ˜80% pure and it was used as is. LC/MS (ES): 320.1 (M+1).
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][CH:17]=1)[N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH3:7].C([Li])CCC.[S:23](Cl)([Cl:26])(=[O:25])=[O:24]>C1COCC1>[C:11]([O:10][C:8]([N:5]([CH2:6][CH3:7])[C:4]1[CH:15]=[CH:16][CH:17]=[C:2]([S:23]([Cl:26])(=[O:25])=[O:24])[CH:3]=1)=[O:9])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
BrC=1C=C(N(CC)C(=O)OC(C)(C)C)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After 30 minutes at room temperature the reaction was cooled to −78° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with a saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The THF was removed by evaporation
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic phases were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(C1=CC(=CC=C1)S(=O)(=O)Cl)CC
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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